5-Nitro-7H-benzo[C]fluorene 5-Nitro-7H-benzo[C]fluorene
Brand Name: Vulcanchem
CAS No.: 64356-26-9
VCID: VC19390641
InChI: InChI=1S/C17H11NO2/c19-18(20)16-10-12-9-11-5-1-2-6-13(11)17(12)15-8-4-3-7-14(15)16/h1-8,10H,9H2
SMILES:
Molecular Formula: C17H11NO2
Molecular Weight: 261.27 g/mol

5-Nitro-7H-benzo[C]fluorene

CAS No.: 64356-26-9

Cat. No.: VC19390641

Molecular Formula: C17H11NO2

Molecular Weight: 261.27 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-7H-benzo[C]fluorene - 64356-26-9

Specification

CAS No. 64356-26-9
Molecular Formula C17H11NO2
Molecular Weight 261.27 g/mol
IUPAC Name 5-nitro-7H-benzo[c]fluorene
Standard InChI InChI=1S/C17H11NO2/c19-18(20)16-10-12-9-11-5-1-2-6-13(11)17(12)15-8-4-3-7-14(15)16/h1-8,10H,9H2
Standard InChI Key JRYQMALECBFERA-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2C3=C1C=C(C4=CC=CC=C43)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Nitro-7H-benzo[c]fluorene (molecular formula C17H11NO2\text{C}_{17}\text{H}_{11}\text{NO}_2, molecular weight 265.28 g/mol) consists of a planar, fused aromatic system with three benzene rings and a central fluorene moiety. The nitro group at the 5-position introduces electronic asymmetry, influencing reactivity and intermolecular interactions . Its structure is represented as:

C1=CC2=C(C=C1)C(=C(C=C2)C3=CC=CC=C3)NO2\text{C}_1=\text{C}-\text{C}_2=\text{C}(\text{C}=\text{C}_1)\text{C}(=\text{C}(\text{C}=\text{C}_2)\text{C}_3=\text{C}-\text{C}=\text{C}-\text{C}=\text{C}_3)\text{NO}_2

Spectroscopic Properties

Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) reveals distinct spectral fingerprints:

TechniqueKey Peaks/ShiftsSource
1^1H NMRδ 8.2–7.1 ppm (aromatic protons)EvitaChem
13^{13}C NMRδ 145–125 ppm (aromatic carbons)EvitaChem
MS (EI)m/z 265 (M+^+), 235 (M+^+-NO2_2)NIST WebBook

The nitro group’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts in NMR spectra. Mass spectral fragmentation patterns align with loss of the nitro group (NO2-\text{NO}_2) and subsequent aromatic ring cleavage .

Synthesis and Mechanistic Pathways

Nitration Strategies

Synthesis typically involves nitration of 7H-benzo[c]fluorene under controlled conditions to ensure regioselectivity at the 5-position:

  • Direct Nitration:
    Reacting 7H-benzo[c]fluorene with nitric acid (HNO3\text{HNO}_3) in sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C yields 5-nitro-7H-benzo[c]fluorene with 65–70% efficiency. Over-nitration is minimized by maintaining low temperatures.

  • Palladium-Catalyzed Annulation:
    Recent advances employ Pd(OAc)2_2/DPEphos catalysts to construct the benzo[c]fluorene core from 5-(2-bromophenyl)pent-3-en-1-ynes, followed by nitration . This method achieves higher yields (78–90%) and scalability .

Reaction Monitoring

Progress is tracked via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with purification through silica gel column chromatography using hexane/ethyl acetate gradients .

Biological Activity and Toxicological Profile

DNA Adduct Formation

5-Nitro-7H-benzo[c]fluorene exhibits genotoxicity via metabolic activation by cytochrome P450 enzymes, forming stable DNA adducts. In murine models, topical application induces pulmonary adduct levels of 7.03×109RAL7.03 \times 10^9 \, \text{RAL}, comparable to crude manufactured gas plant residues .

CompoundDNA Adduct Levels (RAL × 109^9)Tissue
5-Nitro-7H-benzo[c]fluorene7.03Lung
Crude MGP30.8–151.0Lung

Carcinogenicity Mechanisms

The nitro group enhances electrophilicity, facilitating covalent binding to DNA bases (e.g., guanine N7). This adduct formation disrupts replication and repair mechanisms, potentiating mutagenesis .

Applications in Materials Science

Catalytic Systems

The planar aromatic system serves as a ligand in palladium-catalyzed cross-coupling reactions. For example, Pd-complexed 5-nitro-7H-benzo[c]fluorene accelerates Suzuki-Miyaura couplings with turnover frequencies exceeding 104h110^4 \, \text{h}^{-1} .

Organic Electronics

Conjugated derivatives exhibit tunable optoelectronic properties:

DerivativeBandgap (eV)Application
5-Nitro-7H-benzo[c]fluorene3.2Organic LEDs

Environmental Persistence and Remediation

Degradation Pathways

Photolysis and microbial degradation are primary routes:

5-Nitro-7H-benzo[c]fluorenehν7H-benzo[c]fluorene-5-ol+NO2\text{5-Nitro-7H-benzo[c]fluorene} \xrightarrow{h\nu} \text{7H-benzo[c]fluorene-5-ol} + \text{NO}_2^-

Half-lives in soil range from 14–28 days under UV exposure.

Analytical Detection

Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) achieves detection limits of 0.1μg/L0.1 \, \mu\text{g/L} in aqueous samples .

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